Welcome to the BenchChem Online Store!
molecular formula C14H21NO7 B8816273 tert-Butyl (3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropyl)carbamate CAS No. 865364-92-7

tert-Butyl (3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropyl)carbamate

Cat. No. B8816273
M. Wt: 315.32 g/mol
InChI Key: BTXIPOJKDQOLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946260B2

Procedure details

EDCI (59.39 g, 310.8 mmol) was added at 0° C. to a stirred solution of 3-(tert-butoxycarbonylamino)propanoic acid (I-59a: 49 g, 258.9 mmol), meldrum's acid (41.05 g, 284.8 mmol) and DMAP (47.4 g, 388.5 mmol) in DCM (490 mL) and the resulting reaction mass was allowed to stir at room temperature overnight. The reaction was monitored by TLC (10% methanol in CHCl3). The reaction mass was washed with 5% KHSO4 solution and separated the layers. The organic layer was dried over Na2SO4 and concentrated to afford 70 g of the product (85.8% yield).
Name
Quantity
59.39 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
41.05 g
Type
reactant
Reaction Step One
Name
Quantity
47.4 g
Type
catalyst
Reaction Step One
Name
Quantity
490 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85.8%

Identifiers

REACTION_CXSMILES
CCN=C=NCCCN(C)C.[C:12]([O:16][C:17]([NH:19][CH2:20][CH2:21][C:22]([OH:24])=O)=[O:18])([CH3:15])([CH3:14])[CH3:13].[CH3:25][C:26]1([CH3:34])[O:33][C:31](=[O:32])[CH2:30][C:28](=[O:29])[O:27]1.CO>CN(C1C=CN=CC=1)C.C(Cl)Cl.C(Cl)(Cl)Cl>[CH3:25][C:26]1([CH3:34])[O:33][C:31](=[O:32])[CH:30]([C:22](=[O:24])[CH2:21][CH2:20][NH:19][C:17](=[O:18])[O:16][C:12]([CH3:13])([CH3:14])[CH3:15])[C:28](=[O:29])[O:27]1

Inputs

Step One
Name
Quantity
59.39 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
49 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCC(=O)O
Name
Quantity
41.05 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
47.4 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
490 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mass
WASH
Type
WASH
Details
The reaction mass was washed with 5% KHSO4 solution
CUSTOM
Type
CUSTOM
Details
separated the layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OC(C(C(O1)=O)C(CCNC(OC(C)(C)C)=O)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 85.8%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.